molecular formula C14H13BrN2O3 B12184790 methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate

methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate

Cat. No.: B12184790
M. Wt: 337.17 g/mol
InChI Key: VWFUUHWGLKLRJH-UHFFFAOYSA-N
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Description

Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate is a complex organic compound that features a pyrrole ring, a bromine substituent, and a glycinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate involves its interaction with specific molecular targets. The bromine substituent and the pyrrole ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-{[5-chloro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate
  • Methyl N-{[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate
  • Methyl N-{[5-iodo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate

Uniqueness

Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

methyl 2-[(5-bromo-2-pyrrol-1-ylbenzoyl)amino]acetate

InChI

InChI=1S/C14H13BrN2O3/c1-20-13(18)9-16-14(19)11-8-10(15)4-5-12(11)17-6-2-3-7-17/h2-8H,9H2,1H3,(H,16,19)

InChI Key

VWFUUHWGLKLRJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=CC(=C1)Br)N2C=CC=C2

Origin of Product

United States

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